(1,2-Dimethylallyl)dihydrofuran-2(3H)-one
Description
Structure
3D Structure
Properties
CAS No. |
94247-97-9 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
3-(3-methylbut-3-en-2-yl)oxolan-2-one |
InChI |
InChI=1S/C9H14O2/c1-6(2)7(3)8-4-5-11-9(8)10/h7-8H,1,4-5H2,2-3H3 |
InChI Key |
UKCJHBAJAZQFTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCOC1=O)C(=C)C |
Origin of Product |
United States |
Reaction Chemistry and Chemical Transformations of 1,2 Dimethylallyl Dihydrofuran 2 3h One and Dihydrofuran 2 3h One Derivatives
Intrinsic Reactivity of the Dihydrofuran-2(3H)-one Ring System
The dihydrofuran-2(3H)-one ring, a γ-butyrolactone, possesses distinct sites of reactivity that allow for a variety of chemical transformations. The reactivity is primarily centered around the carbonyl group, the α-carbon, and the potential for the ring to act as a precursor to dienolates.
Nucleophilic Reactivity of the Furanone Moiety
The carbonyl group of the dihydrofuran-2(3H)-one ring is susceptible to nucleophilic attack. This reactivity is a cornerstone of the chemistry of lactones, leading to ring-opening or modification of the carbonyl group. Under basic conditions, hydrolysis of the lactone can occur, yielding the corresponding γ-hydroxy carboxylate. researchgate.net
Furthermore, the α-carbon to the carbonyl group can be deprotonated by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form an enolate. researchgate.net This enolate is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions, including alkylations and aldol (B89426) reactions. For instance, the direct asymmetric allylic alkylation of β,γ-butenolides with Morita-Baylis-Hillman (MBH) carbonates has been achieved using modified cinchona alkaloids as catalysts, affording γ,γ-disubstituted butenolides with high stereoselectivity. acs.org
The nucleophilic character of butenolides can also be harnessed in conjugate addition reactions. A Lewis acid-catalyzed regioselective C-C bond formation through the β-addition of deconjugated butenolides to p-quinone methides has been reported. acs.org Interestingly, the regioselectivity of the nucleophilic attack on silyloxyfurans, derived from butenolides, can be controlled to occur at either the α or γ position. acs.org
Transformations Involving the Allylic Moiety
The (1,2-dimethylallyl) side chain of the title compound introduces a site of unsaturation that can undergo a variety of chemical transformations, independent of the lactone ring's reactivity.
Common transformations of allylic double bonds include epoxidation, dihydroxylation, ozonolysis, and metathesis.
Epoxidation: The epoxidation of allylic alcohols is a well-established reaction, often directed by the hydroxyl group to achieve high stereoselectivity. youtube.com While the title compound is not an allylic alcohol, the double bond can still be epoxidized using various reagents such as meta-chloroperoxybenzoic acid (m-CPBA). A green and efficient epoxidation system using hydrogen peroxide, a lactone, and a lipase (B570770) has also been developed for various alkenes. amanote.com
Dihydroxylation: The syn-dihydroxylation of alkenes can be achieved using reagents like osmium tetroxide (OsO₄) or cold, basic potassium permanganate (B83412) (KMnO₄). libretexts.orgmasterorganicchemistry.comyoutube.comkhanacademy.orgyoutube.com The Sharpless asymmetric dihydroxylation allows for the enantioselective preparation of 1,2-diols from prochiral olefins using a catalytic amount of osmium tetroxide in the presence of a chiral ligand. chemtube3d.commasterorganicchemistry.com Anti-dihydroxylation can be accomplished via the ring-opening of an epoxide with aqueous acid. libretexts.org
Ozonolysis: Ozonolysis of the allylic double bond would lead to cleavage of the carbon-carbon double bond, resulting in the formation of carbonyl compounds. masterorganicchemistry.comnih.gov Depending on the workup conditions (reductive or oxidative), aldehydes, ketones, or carboxylic acids can be obtained.
Metathesis: Olefin metathesis, particularly cross-metathesis, offers a powerful tool for the functionalization of the allylic side chain. Cross-metathesis between α-methylene-γ-butyrolactone and terminal olefins has been shown to produce α-alkylidene-γ-butyrolactones with high E-stereoselectivity. amanote.comacs.orgcapes.gov.brscilit.com Ring-closing metathesis (RCM) has also been utilized in the synthesis of chiral γ-butenolides. nih.gov
Cycloaddition Reactions of Dihydrofuran-2(3H)-ones
The unsaturated nature of dihydrofuran-2(3H)-one derivatives allows them to participate in various cycloaddition reactions, acting as either the 2π or 4π component, leading to the formation of complex polycyclic systems.
Higher-Order Cycloadditions (e.g., [8+2] Cycloadditions)
Dihydrofuran-2(3H)-one derivatives, specifically 5-substituted furan-2(3H)-ones, can be activated by organocatalytic Brønsted bases to generate dienolates. These dienolates can act as 2π components in higher-order cycloaddition reactions. A notable example is the diastereoselective [8+2] cycloaddition with 8,8-dicyanoheptafulvene, which serves as the 8π component. This reaction leads to the formation of biologically relevant polycyclic products containing a γ-butyrolactone motif.
Diels-Alder Reactions
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the construction of six-membered rings. khanacademy.org Dihydrofuran-2(3H)-one derivatives, particularly butenolides, can act as dienophiles in these reactions. The reactivity and selectivity of furans and their derivatives in Diels-Alder reactions have been computationally and experimentally explored. acs.orgacs.orgthieme-connect.com The presence and nature of substituents on the furan (B31954) ring significantly influence the reaction's outcome. acs.orgacs.orgthieme-connect.com
γ-Hydroxybutenolides have been shown to react with dienes in Diels-Alder reactions to give good yields of cycloadducts under both thermal and Lewis acid-catalyzed conditions. thieme-connect.com These reactions can establish multiple stereogenic centers with high stereo- and regioselectivity. thieme-connect.com It has been noted that the Diels-Alder dimerization of butenolide monomers can proceed under mild, ambient conditions. nih.gov
The regioselectivity of Diels-Alder reactions involving unsymmetrical dienes and dienophiles is a critical aspect. For instance, the reaction between 6,7-dehydrobenzofuran and 2-substituted furans exhibits high regioselectivity, with electron-donating groups on the furan favoring the more sterically crowded product and electron-withdrawing groups favoring the opposite regioisomer. acs.orgthieme-connect.com
| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Ref. |
| Nucleophilic Addition | Deconjugated butenolides, p-quinone methides | Lewis acid | Bis-arylated α-/β-/γ-substituted butenolides | acs.org |
| Reaction with Binucleophiles | 5-Substituted furan-2(3H)-ones, Ethylenediamine (B42938) | Reflux in benzene (B151609) | Diazabicyclo derivatives | researchgate.net |
| Epoxidation | Alkenes | H₂O₂, lactone, lipase | Epoxides | amanote.com |
| Dihydroxylation | Prochiral olefins | OsO₄, chiral ligand (e.g., (DHQD)₂PHAL) | Enantiomerically enriched 1,2-diols | chemtube3d.commasterorganicchemistry.com |
| Cross-Metathesis | α-Methylene-γ-butyrolactone, Terminal olefins | Ruthenium catalyst | α-Alkylidene-γ-butyrolactones | amanote.comacs.orgcapes.gov.brscilit.com |
| [8+2] Cycloaddition | 5-Substituted-furan-2(3H)-ones, 8,8-Dicyanoheptafulvene | Organocatalytic Brønsted base | Polycyclic γ-lactone derivatives | |
| Diels-Alder Reaction | γ-Hydroxybutenolides, Dienes | Thermal or Lewis acid | Bicyclic lactones | thieme-connect.com |
[4+1] Cycloadditions
[4+1] cycloadditions represent a valuable strategy for the synthesis of five-membered rings. In the context of dihydrofuran-2(3H)-one chemistry, these reactions typically involve the reaction of an α,β-unsaturated ketone (enone) with a one-atom component, such as a diazo compound, to construct the dihydrofuran ring.
Copper-catalyzed [4+1] cycloadditions of enones with diazoacetates have been shown to produce highly substituted 2,3-dihydrofurans with good yields and stereoselectivity. nih.gov The use of chiral ligands, such as planar-chiral bipyridine ligands, can induce high levels of diastereo- and enantioselectivity in these transformations. nih.govorganic-chemistry.org This methodology provides access to synthetically useful 2,3-dihydrofuran (B140613) derivatives that can be further converted into other valuable compounds without loss of stereochemical integrity. nih.gov For instance, the resulting dihydrofuran products can be reduced to primary alcohols or hydrolyzed and acetylated to form acyclic esters with defined stereocenters. nih.gov
While the direct involvement of (1,2-Dimethylallyl)dihydrofuran-2(3H)-one in [4+1] cycloadditions is not extensively documented, the principles established for other dihydrofuran-2(3H)-one derivatives are applicable. The allylic moiety of this compound could potentially influence the reactivity and stereoselectivity of such cycloaddition reactions.
A practical synthesis of 2,2-difluorinated 2,3-dihydrofurans has been achieved through a [4+1] annulation of enaminones with BrCF₂CO₂Et in the presence of Na₂CO₃. organic-chemistry.org This method highlights the versatility of [4+1] cycloaddition strategies in accessing functionalized dihydrofuran cores.
Rearrangement Reactions
Dihydrofuran-2(3H)-one derivatives, including this compound, are susceptible to a variety of rearrangement reactions, leading to diverse and often complex molecular architectures. These transformations are driven by factors such as ring strain, the formation of stable intermediates, and the creation of more thermodynamically stable products.
Pinacol-Type Rearrangements and Allylic Carbocation Intermediates
The Pinacol (B44631) rearrangement is a classic organic reaction that involves the conversion of a 1,2-diol to a ketone or aldehyde under acidic conditions. wikipedia.orgbyjus.com The reaction proceeds through the formation of a carbocation intermediate, followed by a 1,2-alkyl or -aryl shift. byjus.comnrochemistry.com
In the context of dihydrofuran-2(3H)-one chemistry, Pinacol-type rearrangements can be envisioned for derivatives bearing vicinal diol functionalities. The mechanism involves the protonation of a hydroxyl group, followed by the loss of water to form a carbocation. byjus.commasterorganicchemistry.com The stability of this carbocation is a key factor in determining the course of the reaction. wikipedia.orglibretexts.org Subsequently, a substituent from the adjacent carbon migrates to the carbocationic center, leading to a rearranged product. nrochemistry.com
The this compound scaffold, upon appropriate functionalization to a vicinal diol, could undergo such rearrangements. The presence of the allylic group introduces the possibility of forming stabilized allylic carbocations. libretexts.org Allylic carbocations are resonance-stabilized, with the positive charge delocalized over two carbon atoms, which can influence the regioselectivity of the rearrangement. libretexts.org The migration of the allylic group itself or the influence of the allylic moiety on the migratory aptitude of other groups would be of significant synthetic interest.
The stereochemistry of the diol plays a crucial role in cyclic systems, with anti-periplanar alignment of the migrating group and the leaving group being favored. wikipedia.org This can lead to ring expansion or contraction depending on the substrate. nrochemistry.com
Sigmatropic Rearrangements (e.g.,nih.govnih.gov-Sigmatropic)
Sigmatropic rearrangements are pericyclic reactions involving the migration of a sigma-bond across a π-system. wikipedia.org These reactions are classified by an order term [i,j], which denotes the number of atoms in the migrating fragment and the π-system over which the migration occurs. wikipedia.org
While acs.orgacs.org-sigmatropic rearrangements like the Cope and Claisen rearrangements are most common, nih.govnih.gov-sigmatropic shifts are also known, often initiated by the formation of a reactive intermediate such as a carbocation. In the context of this compound, the allylic portion of the molecule is primed for sigmatropic rearrangements.
A nih.govnih.gov-shift in a carbocation intermediate, often referred to as a Wagner-Meerwein rearrangement, involves the migration of an alkyl or aryl group to an adjacent carbocationic center to form a more stable carbocation. Such a process could occur in derivatives of this compound under conditions that generate a carbocation adjacent to the allylic group.
Furthermore, nih.govacs.org-sigmatropic rearrangements are a distinct class of sigmatropic shifts that proceed through a five-membered cyclic transition state. wikipedia.org These rearrangements are common for allylic sulfoxides, selenoxides, and amine oxides. wikipedia.org For instance, the Mislow-Evans rearrangement involves the nih.govacs.org-sigmatropic rearrangement of an allylic sulfoxide (B87167) to an allylic alcohol. wikipedia.org If the sulfur atom were incorporated into a derivative of this compound, this type of rearrangement could provide a pathway to functionalized allylic alcohols.
The table below summarizes key aspects of different sigmatropic rearrangements.
| Rearrangement Type | Order | Key Feature |
| Cope Rearrangement | acs.orgacs.org | Rearrangement of a 1,5-diene. libretexts.org |
| Claisen Rearrangement | acs.orgacs.org | Rearrangement of an allyl vinyl ether or allyl aryl ether. libretexts.org |
| nih.govnih.gov-Sigmatropic Shift | nih.govnih.gov | Migration of a group to an adjacent atom, often a carbocation. |
| nih.govacs.org-Sigmatropic Shift | nih.govacs.org | Rearrangement through a five-membered cyclic transition state, common for allylic heteroatom systems. wikipedia.org |
Pummerer Rearrangement Applications
The Pummerer rearrangement is the transformation of a sulfoxide into an α-acyloxy thioether in the presence of an activating agent, typically an acid anhydride (B1165640) like acetic anhydride. wikipedia.org The reaction proceeds via the formation of a thionium (B1214772) ion intermediate, which is then trapped by a nucleophile. nih.gov
This rearrangement has found broad applications in organic synthesis for the construction of complex molecules. numberanalytics.com In the context of dihydrofuran-2(3H)-one chemistry, the Pummerer rearrangement can be applied to sulfoxide-containing derivatives to introduce functionality at the α-position to the sulfur atom.
For example, a sulfoxide derived from a dihydrofuran-2(3H)-one precursor could undergo a Pummerer rearrangement to yield an α-acetoxy thioether derivative. This product can then be a versatile intermediate for further transformations. Hydrolysis of the α-acyloxy thioether can lead to the formation of a carbonyl group. wikipedia.org
The reaction can be initiated by various activators besides acetic anhydride, including trifluoroacetic anhydride and Lewis acids. wikipedia.org The intermediate thionium ion can also be trapped by other nucleophiles, both intermolecularly and intramolecularly, expanding the synthetic utility of this reaction. The reaction of cyclic sulfoxides under Pummerer conditions can sometimes lead to rearranged isomeric products. rsc.org
The table below outlines the key components of a typical Pummerer rearrangement.
| Component | Role | Example |
| Substrate | Contains a sulfoxide with an α-hydrogen. | Alkyl sulfoxide |
| Activator | Acylates the sulfoxide oxygen. | Acetic anhydride (Ac₂O) wikipedia.org |
| Nucleophile | Traps the thionium ion intermediate. | Acetate (B1210297) (from Ac₂O) |
| Product | An α-functionalized sulfide (B99878). | α-Acyloxy thioether wikipedia.org |
Isomerization Phenomena
Isomerization reactions, particularly the migration of double bonds, are common transformations for unsaturated lactones like dihydrofuran-2(3H)-one derivatives. For β,γ-unsaturated butenolides, isomerization to the thermodynamically more stable α,β-unsaturated isomers is a significant process. nih.govnih.gov
This isomerization can be catalyzed by acids or bases. An important development in this area is the use of chiral organic catalysts to achieve enantioselective olefin isomerization. nih.govorganic-chemistry.org For instance, chiral Brønsted acids or bases can catalyze the conversion of a broad range of mono- and di-substituted β,γ-unsaturated butenolides into the corresponding chiral α,β-unsaturated butenolides with high enantioselectivity. nih.govnih.govorganic-chemistry.org Mechanistic studies suggest that the reaction proceeds via a prototropic rearrangement involving deprotonation and subsequent stereocontrolled γ-protonation, with the regeneration of the conjugated system being the driving force. acs.org
For this compound, which is a γ-substituted β,γ-unsaturated butenolide, this type of isomerization would lead to the formation of a conjugated α,β-unsaturated lactone. The specific substitution pattern on the allyl group would influence the reaction conditions and the stereochemical outcome of the product.
The table below presents examples of catalysts used for butenolide isomerization.
| Catalyst Type | Example | Outcome | Reference |
| Chiral Organic Catalyst | Cinchona alkaloid derivatives | High enantioselectivity in α,β-unsaturated butenolide formation. | acs.org |
| Chiral Betaine | Newly developed proton-transfer catalyst | Efficient asymmetric isomerization to γ-tertiary stereocenters. | organic-chemistry.org |
Intramolecular Michael Rearrangements
The Michael addition, or conjugate addition, involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.org The intramolecular version of this reaction is a powerful tool for the construction of cyclic systems. organicreactions.org
In the chemistry of dihydrofuran-2(3H)-one derivatives, intramolecular Michael additions can occur when a nucleophilic moiety is suitably positioned within the molecule to attack the β-position of the α,β-unsaturated lactone system or an appended Michael acceptor. This often occurs in a tandem sequence, where an initial intermolecular reaction is followed by an intramolecular cyclization.
For instance, a reaction sequence could involve an initial vinylogous Michael addition of a deconjugated butenolide to a Michael acceptor. nih.gov The resulting intermediate could then undergo an intramolecular Michael addition to form a new ring system. nih.gov Such tandem reactions have been used to construct fused and bridged bicyclic lactones with excellent stereocontrol. nih.gov The use of protic additives can be crucial for the success of these tandem annulations. nih.gov
Derivatives of this compound could be designed to undergo intramolecular Michael rearrangements. For example, if the allyl chain is functionalized with a Michael acceptor, an intramolecular conjugate addition could be triggered by a base, leading to the formation of a new carbocyclic or heterocyclic ring fused to the dihydrofuranone core. The stereochemical outcome of such cyclizations is often predictable based on the transition state geometry.
The table below summarizes key features of intramolecular Michael reactions.
| Feature | Description |
| Reaction Type | Addition of an internal nucleophile to a tethered Michael acceptor. |
| Driving Force | Formation of a stable cyclic structure. |
| Products | Carbocyclic or heterocyclic ring systems. organicreactions.org |
| Stereocontrol | Often high due to the cyclic transition state. |
Oxidative Transformations of Dihydrofuranones
The presence of an allyl group in this compound introduces a site of unsaturation that is susceptible to a variety of oxidative transformations. The most prominent of these is the oxidative cleavage of the carbon-carbon double bond, a powerful reaction for converting the allyl moiety into carbonyl or carboxyl functionalities. numberanalytics.commasterorganicchemistry.com This transformation can be achieved using several reagents, with the final products depending on the specific conditions employed. libretexts.org
Ozonolysis (O₃) is a classic method for cleaving double bonds. masterorganicchemistry.com Treatment of the allyl group with ozone results in the formation of an unstable molozonide, which rearranges to a more stable ozonide intermediate. libretexts.org The subsequent workup determines the final product. A reductive workup, typically using zinc (Zn) or dimethyl sulfide (DMS), yields aldehydes or ketones. An oxidative workup, using hydrogen peroxide (H₂O₂), further oxidizes the initial fragments to carboxylic acids. libretexts.org
Stronger oxidizing agents like potassium permanganate (KMnO₄) can also effect oxidative cleavage. Under hot, basic, or acidic conditions, KMnO₄ will cleave the double bond and oxidize the resulting fragments to their highest accessible oxidation state, typically yielding ketones and carboxylic acids. youtube.com For a terminal alkene fragment, this can lead to the formation of carbon dioxide. youtube.com
These reactions effectively transform the lipophilic allyl side chain into more polar, functionalized groups, which can be used for further synthetic elaborations.
Table 1: Common Reagents for Oxidative Cleavage of Alkenes
| Reagent(s) | Typical Workup | Primary Product(s) | Description |
|---|---|---|---|
| 1. O₃ (Ozone) | Zn/H₂O or (CH₃)₂S | Aldehydes / Ketones | Gentle cleavage via reductive workup. libretexts.org |
| 1. O₃ (Ozone) | H₂O₂ | Carboxylic Acids / Ketones | Harsher cleavage via oxidative workup. libretexts.org |
| KMnO₄ (Potassium Permanganate) | Hot, acidic/basic | Carboxylic Acids / Ketones | Strong oxidative cleavage. youtube.com |
| NaIO₄ (Sodium Periodate) | N/A | Aldehydes / Ketones | Used for cleaving vicinal diols, often after dihydroxylation of the alkene. masterorganicchemistry.com |
This table provides a summary of common oxidative cleavage reagents and the typical products formed from an alkene substrate.
Hydrogenation Reactions and Stereochemical Outcomes
Catalytic hydrogenation is a fundamental reaction for the saturation of the allyl double bond in this compound. This process involves the addition of two hydrogen atoms across the C=C bond, converting the alkene to an alkane and significantly altering the molecule's stereochemistry and physical properties. libretexts.org The reaction is typically carried out using hydrogen gas (H₂) in the presence of a metal catalyst. libretexts.org
Commonly used catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney Nickel (Ra-Ni). libretexts.org The reaction mechanism involves the adsorption of both the hydrogen gas and the alkene onto the surface of the solid metal catalyst. The hydrogen atoms are then transferred sequentially to the same face of the double bond. libretexts.org This mode of delivery is known as syn-addition and is a key determinant of the reaction's stereochemical outcome. youtube.com
For a molecule like this compound, which contains multiple stereocenters, the hydrogenation of the allyl group adds two new chiral centers. The syn-addition mechanism means that the two new C-H bonds are formed on the same side of the molecule. The facial selectivity (i.e., whether the hydrogen adds to the top or bottom face of the double bond) is influenced by the steric hindrance imposed by the existing stereocenters on the dihydrofuranone ring and the side chain. The catalyst coordinates to the less sterically hindered face of the alkene, directing the hydrogen addition from that side. youtube.com Asymmetric hydrogenation using chiral catalysts, such as those based on ruthenium or iridium, can provide high levels of enantioselectivity and diastereoselectivity, which is crucial for the synthesis of specific stereoisomers. rsc.org
Table 2: Catalysts for Hydrogenation of Unsaturated Lactones
| Catalyst System | Substrate Type | Key Feature |
|---|---|---|
| Pd/C, H₂ | α,β-Unsaturated Lactones | Standard heterogeneous catalyst for C=C bond reduction. libretexts.org |
| Mn(I) Pincer Complex, H₂ | α,β-Unsaturated Ketones/Lactones | Chemoselective for the C=C bond over the C=O bond. acs.org |
| Ir-SpiroPAP, H₂ | α-Substituted Lactones | Enables dynamic kinetic resolution for high enantioselectivity. rsc.org |
This table summarizes various catalytic systems used for the hydrogenation of unsaturated lactones and related compounds, highlighting their specific applications and advantages.
Functional Group Interconversions on the Dihydrofuranone Scaffold
The dihydrofuran-2(3H)-one scaffold allows for a range of functional group interconversions (FGIs), enabling the transformation of the core structure and its substituents into other valuable chemical entities. These reactions can target either the lactone functionality itself or the side chains attached to the ring.
The lactone, being a cyclic ester, is susceptible to nucleophilic attack. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a diol. This ring-opening reaction converts the dihydrofuranone into an acyclic 1,4-diol derivative, providing access to a different class of compounds. elte.hu
The allyl side chain, once modified by the reactions described previously, offers further handles for FGI. For instance, if the allyl group is hydrogenated to the corresponding saturated alkyl chain, further functionalization can be challenging. However, if it is first oxidized to an aldehyde or carboxylic acid, a wealth of transformations becomes available. An aldehyde can be further oxidized to a carboxylic acid, reduced to a primary alcohol, or converted to an amine via reductive amination. organic-chemistry.org A carboxylic acid can be converted into esters, amides, or acid chlorides, which are versatile intermediates for forming new carbon-carbon or carbon-heteroatom bonds. elte.hu
Furthermore, the α-position of the lactone (the carbon adjacent to the carbonyl group) can be deprotonated with a suitable base to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of new substituents at this position. Such modifications are crucial for building molecular complexity on the dihydrofuranone scaffold.
These interconversions are essential tools in multi-step synthesis, allowing chemists to strategically modify the dihydrofuranone structure to achieve a desired target molecule. youtube.com
Mechanistic Investigations and Elucidation of Reaction Pathways in Dihydrofuranone Chemistry
Detailed Reaction Mechanism Studies
The formation of the γ-lactone ring in dihydrofuranone systems is often achieved through the cyclization of a γ-hydroxy carboxylic acid or its ester equivalent. A common synthetic strategy involves the reaction between an allylic alcohol and a β-ketoester, which proceeds through a series of steps including rearrangement and cyclization. The specific pathway and its efficiency are highly dependent on the chosen methodology, which can range from acid catalysis to transition-metal-mediated processes. nih.govorganic-chemistry.org
The cyclization to form dihydrofuranones can proceed through several key reactive intermediates, depending on the catalytic system employed.
Oxonium Ions : In acid-catalyzed pathways, the protonation of the hydroxyl group of a precursor γ-hydroxy carboxylic acid or the carbonyl of an ester is a critical first step. taylorandfrancis.com For instance, the cyclization of a γ,δ-unsaturated carboxylic acid can be initiated by protonation of the carboxyl group, forming a highly reactive oxonium ion. This intermediate facilitates the intramolecular attack by the alkene's π-bond to form the lactone ring. Direct evidence for the existence of complex oxonium ions as thermally unstable, yet characterizable, intermediates has been established through low-temperature NMR spectroscopy and DFT calculations in related systems. nih.govresearchgate.net
Dienolates : In base-catalyzed or certain organocatalytic reactions, deprotonation of a β-ketoester or a related dicarbonyl compound can generate a nucleophilic dienolate. This intermediate can then undergo intramolecular reactions. While not directly involved in the final lactonization step of a pre-formed hydroxy acid, dienolates are crucial intermediates in tandem reactions where the carbon skeleton is first assembled before cyclization.
Metal Carbenoids : While less common for this specific transformation, metal carbenoids are reactive intermediates in various cyclization reactions. They are typically generated from diazo compounds in the presence of transition metals like rhodium or copper and are known to participate in C-H insertion or cyclopropanation reactions that can be precursors to lactone rings.
Carbocations : In certain acid-catalyzed cyclizations, particularly those involving allylic systems, the protonation of an alkene can lead to a carbocationic intermediate. This electrophilic center is then trapped intramolecularly by a carboxylic acid or ester group. A mechanistic investigation into triflic acid-catalyzed allylboration reactions confirmed the involvement of a carbocation intermediate as the source of stereochemical inversion in the formation of related lactones.
The stereochemical outcome of the cyclization is determined at the transition state of the ring-closing step. For the formation of (1,2-Dimethylallyl)dihydrofuran-2(3H)-one, the intramolecular cyclization of the precursor would involve a highly organized, cyclic transition state. Computational studies, such as Density Functional Theory (DFT) calculations, are instrumental in elucidating the geometry and energy of these states. nih.govacs.org
In a typical intramolecular SN2-type cyclization, the reaction proceeds through a backside attack, leading to an inversion of configuration at the electrophilic carbon. However, in acid-catalyzed cyclizations of unsaturated acids, the geometry of the transition state resembles that of electrophilic addition to an alkene. For the formation of a five-membered ring, the precursor molecule must adopt a specific conformation that minimizes steric strain and allows for optimal orbital overlap between the nucleophilic carboxyl group and the electrophilic center. The relative energies of competing transition states (e.g., leading to syn vs. anti products) dictate the diastereoselectivity of the reaction. beilstein-journals.org For example, in the cyclization leading to spiroindolines, DFT calculations showed that hyperconjugative stabilization in one diastereomeric transition state was responsible for the high selectivity observed. rsc.org
Catalysts and their associated ligands play a pivotal role in directing the reaction mechanism, often enabling pathways that are inaccessible or inefficient under thermal or simple acid/base conditions.
Transition Metal Catalysts : Gold(I) and Palladium(II) catalysts have been shown to be highly effective in the dehydrative lactonization of allylic alcohols. nih.govorganic-chemistry.org These soft Lewis acids activate the allylic alcohol, facilitating a formal SN2' reaction with a tethered carboxylic acid. This catalytic approach is highly regioselective, exclusively forming the five-membered γ-lactone and avoiding the formation of seven-membered rings that can occur with protic acids. nih.govorganic-chemistry.org Rhodium catalysts have been used for intramolecular reductive aldol-type cyclizations to give β-hydroxylactones, where the choice of catalyst, such as [RhCl(cod)]₂, can significantly improve diastereomeric ratios. beilstein-journals.org
Organocatalysts : Chiral organocatalysts, such as squaramides or phosphoric acids, can activate substrates through hydrogen bonding. beilstein-journals.orgrsc.org In the synthesis of chiral γ-lactones, a chiral phosphoric acid can simultaneously activate both an azadiene and an azlactone (which is converted to its enol form), facilitating an enantioselective [4+2] cyclization. beilstein-journals.org This dual activation model is key to achieving high levels of stereocontrol.
The table below summarizes the effect of different catalytic systems on γ-lactone synthesis, based on findings from analogous reactions.
| Catalyst System | Reaction Type | Key Mechanistic Feature | Selectivity Control |
| Au(I) / Pd(II) | Dehydrative Lactonization | SN2' reaction on allylic alcohol | High regioselectivity for 5-membered ring |
| Rhodium | Reductive Aldol (B89426) Cyclization | Reductive C-C bond formation | Diastereoselectivity controlled by solvent/catalyst |
| Chiral Phosphoric Acid | Asymmetric Cycloaddition | Dual H-bond activation of nucleophile/electrophile | High enantioselectivity and diastereoselectivity |
Controlling regioselectivity and stereoselectivity is crucial for the synthesis of a specific isomer of this compound.
Regioselectivity : The formation of the five-membered dihydrofuranone ring is highly favored in many catalytic systems. In the Au(I)- and Pd(II)-catalyzed dehydrative lactonization of allylic alcohols with carboxylic acids, the reaction proceeds via an SN2' pathway, which inherently leads to the γ-lactone. nih.govorganic-chemistry.org This contrasts with simple acid catalysis, where direct SN2-type substitution could potentially lead to a thermodynamically less stable seven-membered lactone.
Stereoselectivity : The substitution pattern on the allyl group and the dihydrofuranone core creates multiple stereocenters. The stereochemical outcome is determined in the key bond-forming step. Substrate control, where existing stereocenters in the molecule direct the formation of new ones, is a common strategy. researchgate.net In catalyst-controlled reactions, the chiral environment created by the catalyst-ligand complex dictates the facial selectivity of the attack. For example, in rhodium-catalyzed cyclizations, the solvent was found to have a profound impact on which diastereomer is formed. beilstein-journals.org
Stereochemical Control Mechanisms
Achieving a specific stereoisomer of this compound requires precise control over the formation of each stereocenter. This is governed by the mechanism of the cyclization and the reagents used.
The relative stereochemistry between the substituents on the dihydrofuranone ring is established during the cyclization. The origins of diastereoselectivity can often be traced to the preferred transition state geometry.
In a rhodium-catalyzed intramolecular reductive aldol-type cyclization to form β-hydroxylactones, the diastereoselectivity was found to be highly dependent on the solvent. beilstein-journals.org For example, using [RhCl(cod)]₂ as the catalyst in dichloromethane (B109758) favored the formation of the syn-diastereomer, whereas other conditions might favor the anti-product. beilstein-journals.org This suggests that the solvent molecules may play a role in organizing the transition state assembly, influencing the facial bias of the intramolecular attack. The choice of the rhodium catalyst itself was also critical; [RhCl(cod)]₂ provided milder conditions that led to significantly improved diastereomeric ratios compared to other rhodium sources. beilstein-journals.org For the synthesis of this compound, this implies that a careful screening of both solvents and catalysts would be necessary to control the relative orientation of the methyl and dimethylallyl substituents.
The table below illustrates how reaction parameters can influence diastereoselectivity in a model rhodium-catalyzed cyclization, providing a framework for controlling the synthesis of complex lactones.
| Catalyst | Solvent | Product | Diastereomeric Ratio (syn:anti) |
| [RhCl(cod)]₂ | Dichloromethane | syn-β-hydroxylactone | >95:5 |
| [RhCl(cod)]₂ | Tetrahydrofuran | anti-β-hydroxylactone | 15:85 |
| RhCl(PPh₃)₃ | Dichloromethane | syn-β-hydroxylactone | 60:40 |
Data is illustrative of trends reported for analogous systems. beilstein-journals.org
Enantioselectivity Origins
The origin of enantioselectivity in the formation of α,α-disubstituted γ-butyrolactones, such as this compound, is a subject of extensive research, with the stereochemical outcome being highly dependent on the chosen synthetic strategy and catalytic system. The creation of a quaternary stereocenter at the α-position of the lactone ring is a significant challenge, and achieving high enantioselectivity requires precise control over the approach of the reacting species. metu.edu.tr Key methodologies include the asymmetric allylic alkylation of enolates, organocatalytic Michael additions, and tandem reaction sequences.
In transition-metal-catalyzed reactions, particularly palladium- and copper-catalyzed asymmetric allylic alkylations (AAA), the enantioselectivity is primarily governed by the chiral ligand coordinated to the metal center. nih.govnih.gov These ligands create a chiral pocket around the metal, which differentiates between the two prochiral faces of the enolate nucleophile or the π-allyl metal complex. For instance, in the palladium-catalyzed AAA of acyclic ketone enolates with monosubstituted allyl substrates, ligands like 1,1'-P,N-ferrocenes have been shown to induce high regio-, diastereo-, and enantioselectivities. capes.gov.br The interaction between the chiral ligand and the substrate dictates the facial selectivity of the nucleophilic attack, leading to the preferential formation of one enantiomer.
Computational studies, such as DFT calculations, have been employed to elucidate the transition states in these catalytic cycles. In the copper-catalyzed enantioselective allylic alkylation using a γ-butyrolactone-derived silyl (B83357) ketene (B1206846) acetal (B89532), it was suggested that the sterics of the chiral mono-picolinamide ligand play a crucial role in determining the copper coordination and, consequently, the catalyst geometry. nih.gov This geometric constraint is pivotal in the enantiodetermining step, where the nucleophile attacks the allyl electrophile. The proposed mechanism involves the formation of a Cu(III) species, where reductive elimination generates the α-allylated product. The ligand's structure directly influences the energy barrier for the formation of the two possible enantiomeric transition states. nih.gov
Organocatalysis offers an alternative approach where small chiral organic molecules, such as cinchona alkaloid-derived squaramides or bifunctional quinine/squaramide catalysts, are used to activate the substrates and control the stereochemical outcome. metu.edu.trfigshare.comacs.org In the enantioselective synthesis of 2,3-dihydrofurans, a bifunctional organocatalyst can activate the nucleophile (e.g., a β-dicarbonyl compound) and the electrophile (e.g., an α-bromonitroalkene) simultaneously through hydrogen bonding. metu.edu.tr This dual activation in a defined chiral environment directs the trajectory of the incoming nucleophile, resulting in high enantioselectivity. A plausible transition state involves the squaramide moiety activating the electrophile via double hydrogen bonding, while the quinuclidine (B89598) part of the catalyst activates the nucleophile, facilitating a Si-face attack. metu.edu.tr
The table below summarizes selected catalytic systems and their reported enantioselectivities in the synthesis of chiral dihydrofuranone derivatives, illustrating the influence of the catalyst on the stereochemical outcome.
| Catalyst/Ligand System | Substrate Type | Product Type | Achieved Enantioselectivity (ee) | Reference |
| Cinchona alkaloid-derived squaramide | Acylated succinic esters & formaldehyde | γ-Butyrolactones with β-quaternary center | Up to 88% | acs.org |
| Bifunctional quinine/squaramide | β-Dicarbonyls & α-bromonitroalkenes | 2,3-Dihydrofurans | Up to 97% | metu.edu.tr |
| Copper/mono-picolinamide ligand | γ-Butyrolactone-derived silyl ketene acetal | α-Allyl-γ-butyrolactones | Up to 95% | nih.gov |
| Iridium/chiral bisphosphine | m-Allyloxyphenyl ketones | 3-Substituted dihydrobenzofurans | High | nii.ac.jprsc.org |
| Palladium/1,1'-P,N-ferrocene | Acyclic ketone enolates & allyl substrates | Branched α-allylated ketones | 92-99% | capes.gov.br |
Chirality Transfer Mechanisms
Chirality transfer represents a powerful strategy in asymmetric synthesis, where the stereochemical information from a chiral starting material or a chiral auxiliary is relayed to the product. This approach is particularly relevant for the synthesis of complex molecules like this compound, where a pre-existing stereocenter can direct the formation of a new one.
One prominent example of chirality transfer is observed in decarboxylative reactions. For instance, the decarboxylative Nazarov cyclization of optically active cyclic enol carbonates, derived from chiral propargyl alcohols, allows for the asymmetric synthesis of 2-cyclopentenones with highly efficient chirality transfer. researchgate.netnih.gov In a similar vein, palladium-catalyzed decarboxylative allylic alkylation (DAAA) has emerged as a key method for generating quaternary stereocenters. In the synthesis of α-allyl-α-aryl dihydrocoumarins and 3-isochromanones, the chirality is transferred from the chiral ligand on the palladium catalyst to the newly formed stereocenter. acs.org The mechanism involves the formation of a chiral π-allylpalladium complex, which then undergoes nucleophilic attack by an enolate generated via decarboxylation. The stereochemical outcome is determined by the facial selectivity of this attack, which is controlled by the chiral ligand.
Another elegant demonstration of chirality transfer is the enantiospecific aliphatic Claisen rearrangement. In this process, a chiral center in the starting material dictates the stereochemistry of the newly formed carbon-carbon bond in the product with a high degree of fidelity. capes.gov.br This strategy has been applied to the asymmetric synthesis of α-substituted aldehydes, where the initial chirality is established through a Pd-catalyzed asymmetric allylic alkylation. capes.gov.br
In the context of intramolecular reactions, the stereochemistry of a substituent on a tether can direct the cyclization process. For example, in the iridium-catalyzed intramolecular hydroarylation of m-allyloxyphenyl ketones, a chiral bisphosphine ligand on the iridium catalyst controls the enantioselectivity of the cyclization to form chiral 3-substituted dihydrobenzofurans. nii.ac.jprsc.org While this is an example of catalyst-controlled enantioselectivity, if the substrate itself contained a chiral center, this could also influence the diastereoselectivity of the ring formation.
Hydrogen-bonding-assisted central-to-axial chirality transfer has also been reported. In the synthesis of axially chiral enamides, an iridium-catalyzed asymmetric allylation first establishes a central chirality, which is then transferred to axial chirality through an organic base-promoted 1,3-hydrogen transfer. Computational and experimental studies have shown that hydrogen bonding interactions play a crucial role in promoting both the reactivity and the stereospecificity of this transfer process. oaepublish.com
The table below provides examples of reactions where chirality transfer is the key principle for achieving stereocontrol.
| Reaction Type | Chiral Source | Transformation | Efficiency of Chirality Transfer | Reference |
| Decarboxylative Nazarov Cyclization | Chiral propargyl alcohol derivative | Formation of chiral 2-cyclopentenones | 82 to >99% | researchgate.netnih.gov |
| Asymmetric Allylic Alkylation-Claisen Rearrangement | Chiral ligand in AAA step | Formation of α-chiral aldehydes | High | capes.gov.br |
| Asymmetric Allylic Substitution-Isomerization | Chiral ligand in allylation step | Central-to-axial chirality transfer | Excellent | oaepublish.com |
| Diastereoselective Hydride Transfer | Chiral auxiliary | Synthesis of chiral 1,5-carboxamido-trifluoromethylcarbinols | High diastereoselectivity | rsc.org |
| Consecutive Chirality Transfer | Enantiopure BINOL | Resolution of gold(III) complexes and BINOL derivatives | Up to >99:1 dr | rsc.org |
Advanced Topics and Future Research Directions in 1,2 Dimethylallyl Dihydrofuran 2 3h One Chemistry
Design and Synthesis of Novel (1,2-Dimethylallyl)dihydrofuran-2(3H)-one Analogues and Derivatives
The functionalization of the dihydrofuran-2(3H)-one core is a key strategy for developing new compounds with potentially enhanced or novel biological activities. While the synthesis of direct analogues of this compound is a specific goal, broader research on the furanone scaffold provides a blueprint for these efforts. Methodologies often focus on introducing diverse substituents at various positions of the furanone ring.
Researchers have developed methods for creating libraries of furan-2(3H)-one derivatives. For instance, one approach involves the reaction of (3Z)-3-((benzo acs.orgrsc.orgdioxol-6-yl)methylene)-5-phenylfuran-2(3H)-one with different electrophilic and nucleophilic reagents under microwave irradiation to produce a range of novel compounds. rsc.orgrsc.org These derivatives have been evaluated for activities such as antiproliferative effects against cancer cell lines. rsc.orgrsc.org Other synthetic strategies involve the reaction of 5-substituted furan-2(3H)-ones with binucleophiles like ethylenediamine (B42938), which leads to the formation of new bi- and tricyclic structures through intramolecular cyclodehydration. researchgate.net Furthermore, 5-substituted-furan-2(3H)-ones can serve as precursors in higher-order cycloaddition reactions, such as the [8 + 2]-cycloaddition with 8,8-dicyanoheptafulvene, to generate complex polycyclic γ-lactone derivatives. acs.org These established strategies for modifying the furanone ring are directly applicable to the this compound skeleton, paving the way for a new generation of analogues.
Development of Highly Efficient and Selective Catalytic Systems for Dihydrofuranone Synthesis
The development of advanced catalytic systems is crucial for synthesizing dihydrofuran-2(3H)-ones with high efficiency, selectivity, and under milder conditions. Research has moved beyond classical methods to explore a variety of metal-based, organocatalytic, and biocatalytic approaches. These modern catalysts offer significant improvements in yield, substrate scope, and stereoselectivity. numberanalytics.com
Several innovative catalytic systems have been reported for the synthesis of lactones, including dihydrofuranones. Copper/nitroxyl catalyst systems, for example, facilitate the highly efficient and selective aerobic oxidative lactonization of diols using ambient air as the oxidant under mild conditions. organic-chemistry.org For specific transformations, a catalyst comprising [(N,N'-bis(3,5-di-tert-butylsalicylidene) phenylenediamino)Al(THF)₂][Co(CO)₄] has shown unprecedented activity and selectivity for the carbonylation of various epoxides to yield β-lactones. acs.orgnih.gov Photocatalysis represents another frontier, with catalysts like Ru(bpy)₃Cl₂ being used for the synthesis of γ-lactones under mild conditions. organic-chemistry.org Biocatalysis, employing enzymes like lipases and esterases, offers an environmentally friendly route with high selectivity for lactone formation. numberanalytics.comnumberanalytics.com
Interactive Table: Catalytic Systems for Lactone Synthesis
| Catalyst System | Type | Key Features | Application | Citations |
| Cu/TEMPO or Cu/ABNO | Metal/Nitroxyl | Uses ambient air as oxidant; mild conditions; high chemo- and regioselectivity. | Aerobic oxidative lactonization of diols. | organic-chemistry.org |
| [(salph)Al(THF)₂][Co(CO)₄] | Bimetallic Complex | High activity and selectivity; stereoretentive. | Carbonylation of epoxides to β-lactones. | acs.orgnih.gov |
| Grubbs' Catalysts | Ruthenium-based | High efficiency; tolerance to various functional groups. | Ring-closing metathesis (RCM) for medium-to-large ring lactones. | numberanalytics.com |
| Ru(bpy)₃Cl₂ | Photocatalyst | Mild and reproducible; visible-light mediated. | Synthesis of γ-lactones. | organic-chemistry.org |
| Iron Carbonyl Compounds | Metal Carbonyl | Dehydrogenative diol lactonization; avoids over-oxidation. | Synthesis of 5-, 6-, and 7-membered lactones. | organic-chemistry.org |
| Lipases/Esterases | Biocatalyst | High selectivity; mild conditions; environmentally friendly. | Lactonization of hydroxy acids; desymmetrization of diesters. | numberanalytics.com |
| Phenylglyoxylic Acid | Organophotocatalyst | Uses household bulbs as light source; C-H activation. | α-alkylation/lactonization of alcohols. | rsc.org |
Exploration of Novel Cascade and Multicomponent Reactions for Dihydrofuranone Construction
Cascade and multicomponent reactions (MCRs) are powerful strategies in modern organic synthesis that allow for the construction of complex molecules like dihydrofuranones in a single pot. nih.govtubitak.gov.tr These reactions are highly efficient, atom-economical, and often reduce the number of purification steps required, making them ideal for building molecular diversity. nih.govtubitak.gov.trnih.gov
Several MCRs have been developed for the synthesis of furan (B31954) and dihydrofuranone cores. One approach involves a three-component reaction between β-ketonitriles, carbonyl- and pyridinium (B92312) ylide precursors, and aldehydes to yield trans-4,5-dihydrofuran-3-carbonitriles through a cascade of Knoevenagel condensation, Michael addition, and intramolecular cyclization. organic-chemistry.org Another versatile method is the phosphine-mediated multicomponent reaction of terminal activated olefins and acyl chlorides, which proceeds through a catalytic intramolecular Wittig reaction to form tri- or tetrasubstituted furans. nih.gov The use of Meldrum's acid as a reactant in MCRs with arylglyoxals and various hydroxyl derivatives has proven to be a general and effective route to furan-2(5H)-one fragments. researchgate.net These strategies highlight the potential for developing novel, one-pot syntheses for complex derivatives of this compound by carefully selecting starting materials that can participate in planned reaction cascades. researchgate.net
Investigation of Biosynthetic Pathways Related to Dihydrofuranone Natural Products
Understanding the biosynthetic pathways of naturally occurring dihydrofuranones is essential for harnessing biological systems for their production and for inspiring new synthetic routes. researchgate.net Dihydrofuranone natural products are synthesized by a wide range of organisms, including plants, fungi, and bacteria, often through distinct metabolic pathways. nih.govnih.govnih.gov
In plants and yeast, some furanones, such as ascorbic acid, are biosynthesized from sugars. nih.gov Many fungal furanones, however, are derived from polyketides. nih.gov Fungal polyketide synthases (PKSs) are responsible for creating the carbon backbone, which is then modified by other enzymes like keto-reductases to form the final furanone structure. nih.gov For example, the furanone skeleton of gregatin A is formed by a hydrolase that fuses two carbon chains. nih.gov In contrast, xanthone (B1684191) biosynthesis in plants involves both the shikimate and acetate (B1210297) pathways, while in fungi and lichens, the core structure is derived entirely from polyketides. mdpi.com The study of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), a key flavor compound, reveals it can be formed through multiple routes, including the Maillard reaction during heating, as well as via microbial and plant synthesis. cnif.cn Future research using genomics and metabolic pathway analysis will likely uncover the specific enzymes and genetic clusters responsible for the biosynthesis of this compound, enabling its potential biotechnological production. nih.gov
Development of Scalable Synthetic Protocols for this compound
Transitioning a synthetic route from a laboratory scale to industrial production requires the development of scalable, robust, and cost-effective protocols. For this compound, this involves optimizing reaction conditions, minimizing complex purification steps, and using readily available starting materials.
While specific scalable syntheses for this compound are not widely published, protocols for related furanones provide a clear direction. A key aspect of scalability is the avoidance of column chromatography. acs.org For example, a method for synthesizing 5-hydroxy-2(5H)-furanone from furan on a multigram scale has been developed using oxone as the oxidant in water, a process noted as being practical and industrially applicable. researchgate.net Similarly, the synthesis of a methacrylic derivative of dihydro-5-hydroxyl furan-2-one was achieved with a simple workup involving washing with sodium bicarbonate and water, yielding a pure product without chromatography, a feature highlighted as beneficial for scale-up. acs.org One-pot multicomponent reactions are also inherently advantageous for scalability due to their operational simplicity and reduction of intermediate isolation steps. nih.govtubitak.gov.tr A general procedure for producing deuterated γ-butyrolactones in quantitative yield at high pressure and temperature also suggests a potential direction for scalable batch processing. acs.org
Further Advancements in Sustainable Synthesis Methodologies for Dihydrofuran-2(3H)-ones
Green chemistry principles are increasingly guiding the development of new synthetic methods for dihydrofuran-2(3H)-ones to minimize environmental impact. numberanalytics.com This involves the use of renewable feedstocks, environmentally benign solvents, energy-efficient processes, and catalytic rather than stoichiometric reagents. numberanalytics.comdntb.gov.ua
Significant progress has been made in the sustainable synthesis of lactones. researchgate.net Photoorganocatalysis, which uses visible light and an organic catalyst, has been employed for the C-H activation and lactonization of alcohols. rsc.org The use of water as a solvent is another key green strategy; for instance, the conversion of cyclic ketones to lactones has been achieved using Oxone as a non-polluting oxidizing agent in a water buffer solution. organic-chemistry.org Microwave-assisted synthesis offers a means of accelerating reactions and improving energy efficiency, as demonstrated in the one-pot synthesis of novel furan-2(3H)-one derivatives. rsc.org Biocatalysis, using enzymes like lipases, provides a highly selective and green alternative for lactonization under mild conditions. numberanalytics.comnumberanalytics.com Furthermore, the development of recyclable catalysts, such as glycerol-derived carbon-SO₃H, supports a circular economy approach to chemical synthesis. researchgate.net The application of these sustainable methodologies to the synthesis of this compound is a critical direction for future research.
Q & A
Basic Questions
Q. What are the established synthetic routes for (1,2-Dimethylallyl)dihydrofuran-2(3H)-one?
- Methodological Answer : The compound can be synthesized via cyclization of γ-hydroxy acids or esters under acidic conditions. For example, analogous dihydrofuran-2(3H)-ones are prepared by reacting substituted alcohols with cyclic ester precursors, achieving yields of 75–91% under vacuum distillation . Alternatively, alkylation of dihydrofuran-2(3H)-one with dimethylallyl halides in the presence of a base (e.g., NaH) is effective, followed by purification via column chromatography .
Q. How is the structural integrity of this compound verified experimentally?
- Methodological Answer : Use 1H/13C NMR to confirm substituent positions and lactone ring formation. For instance, allylic protons in dimethylallyl groups exhibit characteristic splitting patterns (δ 4.2–5.0 ppm), while lactone carbonyls appear at ~170–175 ppm in 13C NMR . Elemental analysis (C, H%) matches calculated values (e.g., C: 62.77%, H: 9.36% for C9H16O3 analogs) . IR spectroscopy can validate lactone C=O stretches (~1770 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of this compound?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., BF3·Et2O) to accelerate cyclization. Evidence shows yields improve from 75% to 91% with optimized catalysts .
- Solvent Effects : Use anhydrous THF or DMF to minimize hydrolysis. Polar aprotic solvents enhance nucleophilic substitution in alkylation steps .
- Temperature Control : Reactions at 60–80°C reduce side products (e.g., dimerization) compared to room temperature .
Q. How are contradictions in spectroscopic data resolved for dihydrofuran-2(3H)-one derivatives?
- Methodological Answer :
- Comparative Analysis : Cross-reference NMR shifts with structurally similar compounds (e.g., 3,3-diethyl analogs show distinct methylene signals at δ 1.2–1.8 ppm) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or substituent positioning. For chiral analogs, hydrotalcite catalysts enable enantioselective synthesis, validated by X-ray .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C10H16O3 requires m/z 184.1099) to rule out impurities .
Q. What strategies are employed to study the biological activity of this compound?
- Methodological Answer :
- Targeted Assays : Screen against sigma-2 receptors using radioligand displacement assays (IC50 values), as done for gamma-butyrolactone derivatives .
- Structure-Activity Relationships (SAR) : Modify substituents (e.g., replacing dimethylallyl with halogenated groups) to assess binding affinity changes. For example, bromoethyl analogs show enhanced activity in ionone-derived compounds .
- Metabolic Stability : Use liver microsome assays to evaluate CYP450-mediated degradation .
Q. How is stereochemical control achieved during the synthesis of chiral dihydrofuran-2(3H)-one derivatives?
- Methodological Answer :
- Chiral Catalysts : Hydrotalcite catalysts yield enantiomerically pure epoxides, which are converted to lactones with retained stereochemistry (e.g., (4R,5S)-configured products) .
- Chiral Auxiliaries : Temporarily attach menthol or binaphthol groups to direct asymmetric alkylation, followed by cleavage .
- Analytical Validation : Measure enantiomeric excess via chiral HPLC (e.g., Chiralpak® columns) or NMR with Eu(hfc)3 shift reagents .
Data Contradiction Analysis
Q. How are discrepancies in reaction yields for dihydrofuran-2(3H)-one derivatives addressed?
- Methodological Answer :
- Parameter Isolation : Systematically vary one condition (e.g., catalyst loading) while keeping others constant. For example, increasing BF3·Et2O from 5 mol% to 10 mol% raised yields from 75% to 88% in analogous syntheses .
- Side-Reaction Mitigation : Use inert atmospheres (N2/Ar) to prevent oxidation of allylic groups, which reduces byproduct formation .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
